molecular formula C8H21OSi2 B1591501 1,1,1-Triethyl-3,3-dimethyldisiloxane CAS No. 80907-11-5

1,1,1-Triethyl-3,3-dimethyldisiloxane

Cat. No.: B1591501
CAS No.: 80907-11-5
M. Wt: 189.42 g/mol
InChI Key: KTLXGYDOJZVEFA-UHFFFAOYSA-N
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Description

1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a transparent liquid commonly used in various chemical and industrial applications. This compound belongs to the siloxane family, which is characterized by silicon-oxygen bonds.

Preparation Methods

1,1,1-Triethyl-3,3-dimethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyldichlorosilane with triethylsilane in the presence of a catalyst such as platinum. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

1,1,1-Triethyl-3,3-dimethyldisiloxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with new carbon-silicon bonds, while oxidation can produce silanols or siloxanes.

Comparison with Similar Compounds

1,1,1-Triethyl-3,3-dimethyldisiloxane can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

InChI

InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLXGYDOJZVEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556460
Record name 3,3,3-Triethyl-1,1-dimethyldisiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80907-11-5
Record name 3,3,3-Triethyl-1,1-dimethyldisiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Triethyl-3,3-dimethyldisiloxane
Reactant of Route 2
1,1,1-Triethyl-3,3-dimethyldisiloxane
Reactant of Route 3
1,1,1-Triethyl-3,3-dimethyldisiloxane
Reactant of Route 4
1,1,1-Triethyl-3,3-dimethyldisiloxane
Reactant of Route 5
1,1,1-Triethyl-3,3-dimethyldisiloxane
Reactant of Route 6
1,1,1-Triethyl-3,3-dimethyldisiloxane

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